molecular formula C16H21BrN2O B10872443 2-(3-Bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-OL

2-(3-Bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-OL

Cat. No.: B10872443
M. Wt: 337.25 g/mol
InChI Key: ZETQOCVDQUILJM-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-OL is a complex organic compound characterized by its unique tricyclic structure. This compound features a bromophenyl group attached to a diazatricyclodecane core, which is further substituted with methyl groups. The presence of the bromine atom and the diazatricyclic framework makes this compound of significant interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-OL typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Diazatricyclic Core: The initial step involves the construction of the diazatricyclic framework. This can be achieved through a cyclization reaction of appropriate diamine precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction. This step often involves the use of a bromophenyl halide and a suitable nucleophile.

    Methylation: The final step involves the methylation of the diazatricyclic core. This can be accomplished using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The bromophenyl group is particularly useful for binding to biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2-(3-Bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-OL exerts its effects depends on its specific application. In medicinal chemistry, for example, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromophenyl group can interact with hydrophobic pockets in proteins, while the diazatricyclic core provides structural rigidity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-OL: Similar in structure but with a chlorine atom instead of bromine.

    2-(3-Fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-OL: Features a fluorine atom, offering different electronic properties.

    2-(3-Methylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-OL: Contains a methyl group, affecting its steric and electronic characteristics.

Uniqueness

The presence of the bromine atom in 2-(3-Bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-OL imparts unique reactivity and binding properties compared to its analogs. Bromine’s larger atomic size and different electronegativity compared to chlorine or fluorine can influence the compound’s behavior in chemical reactions and biological interactions.

This detailed overview provides a comprehensive understanding of 2-(3-Bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3311~3,7~]decan-6-OL, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C16H21BrN2O

Molecular Weight

337.25 g/mol

IUPAC Name

2-(3-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol

InChI

InChI=1S/C16H21BrN2O/c1-15-7-18-9-16(2,14(15)20)10-19(8-15)13(18)11-4-3-5-12(17)6-11/h3-6,13-14,20H,7-10H2,1-2H3

InChI Key

ZETQOCVDQUILJM-UHFFFAOYSA-N

Canonical SMILES

CC12CN3CC(C1O)(CN(C2)C3C4=CC(=CC=C4)Br)C

Origin of Product

United States

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